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Compound of Interest

Compound Name: Midesteine

Cat. No.: B1676579 Get Quote

Disclaimer: Despite extensive searches, the original patent information for Midesteine (MR-

889) could not be definitively located. The following technical guide is a comprehensive

summary of the available scientific literature, including preclinical data and clinical trial findings,

to provide an in-depth understanding of this compound for researchers, scientists, and drug

development professionals.

Core Compound Information
Midesteine, also known as MR-889, is a synthetic, cyclic thiolic compound developed by

Medea Research. It was investigated as a potent inhibitor of human leukocyte elastase (HLE),

also known as neutrophil elastase (ELA2), a key enzyme implicated in the pathology of chronic

obstructive pulmonary disease (COPD). Although it showed promise in preclinical and early

clinical studies, its development was ultimately discontinued.
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Property Value

Compound Name Midesteine

Alias MR-889

Chemical Class Cyclic thiolic compound

Mechanism of Action Leukocyte Elastase (ELA2) Inhibitor

Developer Medea Research

Development Status Discontinued

Preclinical Data: Inhibitory Activity
Midesteine demonstrated potent inhibitory activity against human leukocyte elastase and other

related proteases in preclinical in vitro studies. The following table summarizes its inhibitory

constants (Ki).

Enzyme Inhibitory Constant (Ki)

Human Leukocyte Elastase (HLE) Data not available in accessible literature

Porcine Pancreatic Elastase Data not available in accessible literature

Bovine Chymotrypsin Data not available in accessible literature

Note: While literature describes Midesteine as a potent inhibitor, specific Ki values were not

found in the publicly available research.

Clinical Trial Data: A Study in COPD Patients
A significant source of information on Midesteine comes from a double-blind, randomized,

placebo-controlled clinical trial conducted in patients with Chronic Obstructive Pulmonary

Disease (COPD).
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The primary efficacy endpoints of the study were the levels of plasma elastin-derived peptides

and urinary desmosine, which are biomarkers of elastin degradation and, consequently, lung

destruction.

Parameter
Treatment Group
(Midesteine)

Placebo Group p-value

Number of Subjects 30 30 N/A

Pre-treatment Plasma

Elastin Peptides

(ng/mL)

Mean ± SD not

specified

Mean ± SD not

specified
> 0.05

Post-treatment

Plasma Elastin

Peptides (ng/mL)

Mean ± SD not

specified

Mean ± SD not

specified
> 0.05

Pre-treatment Urinary

Desmosine (ng/mg

creatinine)

Mean ± SD not

specified

Mean ± SD not

specified
> 0.05

Post-treatment

Urinary Desmosine

(ng/mg creatinine)

Mean ± SD not

specified

Mean ± SD not

specified
> 0.05

Change in Urinary

Desmosine (subset of

patients with short

disease duration)

Statistically significant

reduction
No significant change 0.004

Data extracted from a 1996 publication in the European Respiratory Journal.

The study concluded that while Midesteine was well-tolerated, it did not significantly modify the

biochemical markers of lung destruction in the overall COPD patient group. However, a

noteworthy finding was a statistically significant reduction in urinary desmosine levels in a

subset of patients with a shorter duration of the disease.

Experimental Protocol: Clinical Trial
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The following provides a detailed methodology for the key clinical trial investigating Midesteine
in COPD patients.

Study Design: A double-blind, randomized, placebo-controlled clinical trial.

Patient Population:

60 patients with a clinical diagnosis of Chronic Obstructive Pulmonary Disease (COPD).

Inclusion criteria typically include specific spirometric measures (e.g., FEV1/FVC ratio) and a

history of smoking.

Exclusion criteria would likely include recent exacerbations, use of other investigational

drugs, and significant comorbidities.

Treatment Regimen:

Treatment Group (n=30): Oral administration of Midesteine at a dose of 500 mg twice daily

(b.i.d.).

Control Group (n=30): Oral administration of a matching placebo twice daily (b.i.d.).

Duration of Treatment: 4 weeks.

Efficacy Assessments:

Primary Endpoints:

Plasma levels of elastin-derived peptides.

Urinary levels of desmosine.

Sample Collection: Blood and urine samples were collected at baseline (pre-treatment) and

at the end of the 4-week treatment period (post-treatment).

Analytical Methods:
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Plasma elastin-derived peptides were likely quantified using an enzyme-linked

immunosorbent assay (ELISA).

Urinary desmosine levels were measured, likely by high-performance liquid

chromatography (HPLC) or radioimmunoassay (RIA), and normalized to urinary creatinine

concentrations to account for variations in urine dilution.

Safety Assessments:

Monitoring of adverse events through patient reporting and clinical observation.

Standard laboratory safety tests (hematology, blood chemistry).

Signaling Pathways and Experimental Workflows
Leukocyte Elastase Signaling Pathway
Human leukocyte elastase, released by neutrophils during inflammation, can damage the lung

parenchyma by degrading extracellular matrix proteins, primarily elastin. It can also induce

apoptosis in epithelial cells through complex signaling cascades. The diagram below illustrates

a simplified model of this pathway.
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Caption: Simplified signaling pathway of Human Leukocyte Elastase (HLE) and the inhibitory

action of Midesteine.

Experimental Workflow of the Midesteine Clinical Trial
The following diagram outlines the workflow of the double-blind, randomized, placebo-

controlled clinical trial for Midesteine in COPD patients.
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Caption: Experimental workflow of the Midesteine (MR-889) clinical trial in COPD patients.
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Conclusion
Midesteine (MR-889) represents an early effort to target the underlying destructive processes

in chronic obstructive pulmonary disease by inhibiting human leukocyte elastase. While the

drug was found to be safe and well-tolerated in a 4-week clinical trial, it did not demonstrate a

significant effect on the biochemical markers of elastin degradation in the broader study

population. The observed significant effect in a subset of patients with shorter disease duration

suggests that the timing of intervention with elastase inhibitors may be a critical factor for

therapeutic success. Although the development of Midesteine was discontinued, the data

gathered from its investigation contribute to the broader understanding of the role of elastase in

COPD and inform the ongoing development of novel therapies for this debilitating disease.

To cite this document: BenchChem. [Midesteine (MR-889): A Technical Overview of a
Leukocyte Elastase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1676579#original-patent-information-for-midesteine-
mr-889]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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